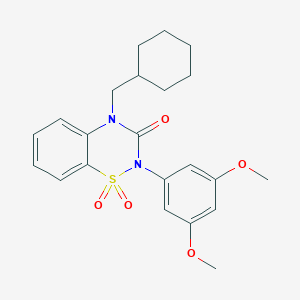

4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

The compound 4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine trione class, characterized by a bicyclic core with sulfonyl and trione functionalities. Its structure includes a 3,5-dimethoxyphenyl group at position 2 and a cyclohexylmethyl substituent at position 2. These groups influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for pharmacological activity .

Properties

IUPAC Name |

4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-18-12-17(13-19(14-18)29-2)24-22(25)23(15-16-8-4-3-5-9-16)20-10-6-7-11-21(20)30(24,26)27/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHWJPPJODQQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family known for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C21H28N2O3S2

- Molecular Weight : 420.59 g/mol

- IUPAC Name : 4-(cyclohexylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

Biological Activity Overview

This compound exhibits a range of biological activities which are summarized below:

The biological effects of this compound are attributed to its interaction with specific biomolecules:

- DNA Interaction : The compound may bind to DNA or inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

- Enzyme Modulation : It can act as an inhibitor for various enzymes involved in inflammatory responses, thus reducing inflammation.

- Receptor Interaction : Potential interactions with neurotransmitter receptors suggest a role in neuroprotection and cognitive enhancement.

Case Studies and Research Findings

Research has demonstrated the efficacy of benzothiadiazine derivatives in various biological assays:

-

Anticancer Studies :

- In vitro studies have shown that benzothiadiazine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

-

Anti-inflammatory Effects :

- Animal models have indicated that these compounds reduce inflammation markers such as TNF-alpha and IL-6 in induced arthritis models. This suggests a significant potential for treating inflammatory diseases.

-

Neuroprotective Effects :

- Studies have highlighted the ability of benzothiadiazine derivatives to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The benzothiadiazine trione scaffold is distinct from related heterocycles like 3,4-dihydro-1,2,4-benzotriazines (), which lack sulfonyl groups and exhibit different electronic profiles. Benzothiadiazine derivatives are synthesized via sulfonylation of anthranilic acids or methyl anthranilates, where substituents are introduced pre-cyclization to avoid regioselectivity issues .

Substituent Effects on Bioactivity

Position 2 Modifications

- 3,5-Dimethoxyphenyl vs. 3,5-Dimethylphenyl :

- 3,5-Dimethoxy vs.

Position 4 Modifications

Pharmacological Implications

Data Table: Key Structural and Predicted Properties

| Compound Name | R1 (Position 4) | R2 (Position 2) | LogP (Predicted) | Solubility (mg/mL) | Bioactivity Notes |

|---|---|---|---|---|---|

| Target Compound | Cyclohexylmethyl | 3,5-Dimethoxyphenyl | 3.8 | ~0.05 | Potential σ1 affinity |

| 2-(3,5-Dimethylphenyl)-4-[(oxan-4-yl)methyl] | Oxan-4-yl | 3,5-Dimethylphenyl | 2.5 | ~0.1 | Unknown |

| 4-(But-3-en-1-yl)-2-(3,5-dimethylphenyl) | But-3-en-1-yl | 3,5-Dimethylphenyl | 3.2 | ~0.08 | Synthetic intermediate |

| 3-(6-Fluoro-4-oxochromen-3-yl) derivative | Chromen-4-one | 6-Fluoro | 4.1 | <0.01 | Unreported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.